

# An In-depth Technical Guide to Nigranoic Acid: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nigranoic acid	
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#### **Abstract**

**Nigranoic acid**, a tetracyclic triterpenoid primarily isolated from plants of the Schisandra genus, has emerged as a compound of significant interest in pharmacological research.[1] This guide provides a comprehensive overview of the physical and chemical properties of **Nigranoic acid**, alongside a detailed exploration of its biological activities and underlying mechanisms of action. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

### **Physicochemical Properties**

**Nigranoic acid** is a dicarboxylic acid and a tetracyclic triterpenoid.[1] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identification of Nigranoic Acid



Identifier	Value
IUPAC Name	(2Z,6R)-6-[(1R,3aS,3bS,6S,6aR,7aS,9aR)-6a- (2-carboxyethyl)-3a,9a-dimethyl-6-(prop-1-en-2- yl)dodecahydro-1H- cyclopenta[a]cyclopropa[e]naphthalen-1-yl]-2- methylhept-2-enoic acid
Synonyms	3,4-secocycloarta-4(28),24(Z)-diene-3,26-dioic acid
CAS Number	39111-07-4
Molecular Formula	C30H46O4
Molecular Weight	470.7 g/mol
Canonical SMILES	CC(=CCCINVALID-LINK [C@H]1CC[C@@]2([C@]1(CC[C@]34[C@H]2 CCINVALID-LINKC(=C)C)C)C)C(=O)O

A summary of the known physical and chemical properties of **Nigranoic acid** is presented in Table 2.

Table 2: Physicochemical Properties of Nigranoic Acid



Property	Value	Source
Melting Point	128-130 °C	[2]
XLogP3	8.5	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	6	[1]
Exact Mass	470.33960994 Da	[1]
Topological Polar Surface Area	74.6 Ų	[1]
Heavy Atom Count	34	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

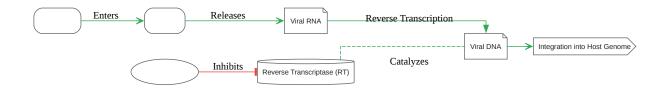
## **Biological Activities and Mechanisms of Action**

**Nigranoic acid** exhibits a range of biological activities, with its anti-HIV and anti-inflammatory properties being the most extensively studied.

#### **Anti-HIV Activity: Inhibition of Reverse Transcriptase**

**Nigranoic acid** has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[4][5] By targeting this enzyme, **Nigranoic acid** effectively halts the conversion of the viral RNA genome into DNA, a necessary step for the integration of the virus into the host cell's genome.





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Caption: Inhibition of HIV-1 Reverse Transcriptase by Nigranoic Acid.

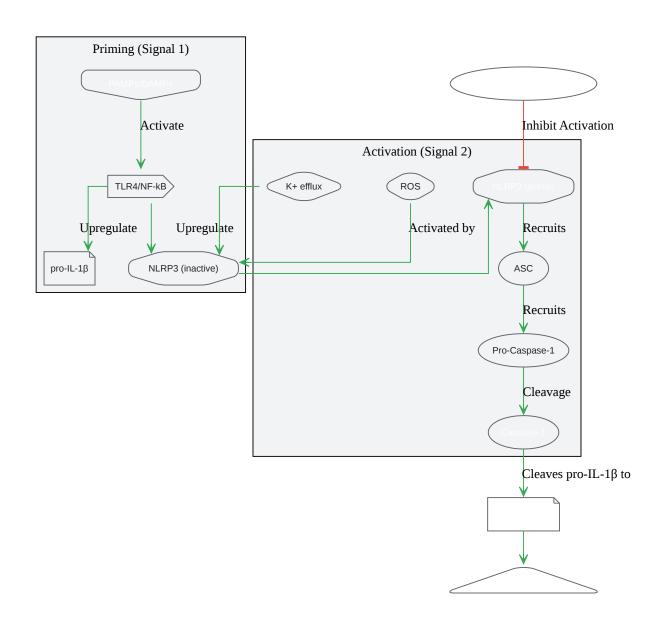
## **Anti-inflammatory Activity**

**Nigranoic acid** demonstrates significant anti-inflammatory effects through multiple mechanisms, including the inhibition of nitric oxide (NO) production and the modulation of key inflammatory signaling pathways.

Overproduction of nitric oxide is a hallmark of inflammation. **Nigranoic acid** and its derivatives have been shown to reduce NO production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Recent studies suggest that **Nigranoic acid** derivatives can block the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[3]





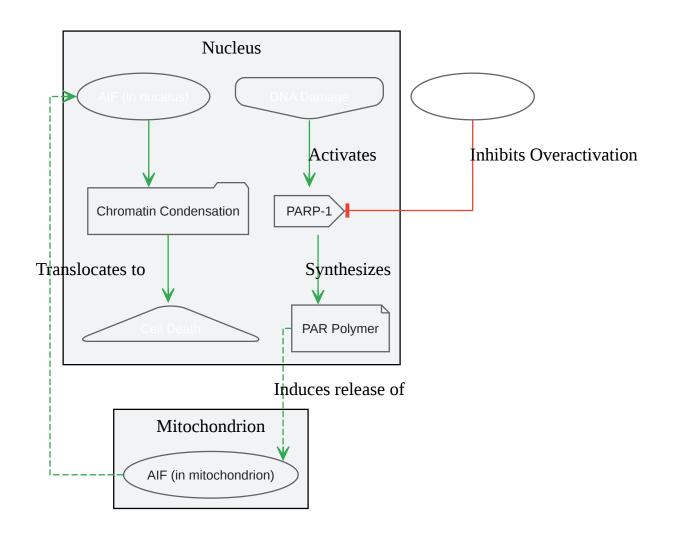
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Caption: Inhibition of the NLRP3 Inflammasome Pathway.



# Neuroprotective Effects: Modulation of the PARP/AIF Pathway

**Nigranoic acid** has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury.[7] This protection is attributed to its ability to modulate the Poly(ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) signaling pathway, a caspase-independent pathway of cell death.[4][8] Overactivation of PARP due to DNA damage leads to the translocation of AIF from the mitochondria to the nucleus, triggering chromatin condensation and cell death. **Nigranoic acid** appears to prevent the overactivation of PARP and the subsequent nuclear translocation of AIF.[7]



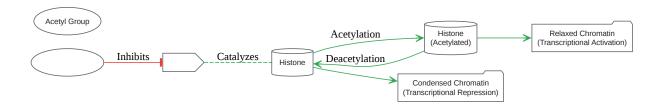
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Caption: Neuroprotection via Modulation of the PARP/AIF Pathway.



#### Potential as a Histone Deacetylase (HDAC) Inhibitor

Preliminary studies have identified **Nigranoic acid** as a potential inhibitor of histone deacetylases (HDACs).[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, **Nigranoic acid** can potentially lead to histone hyperacetylation, a more relaxed chromatin state, and the altered expression of genes involved in processes like cell cycle control and apoptosis.



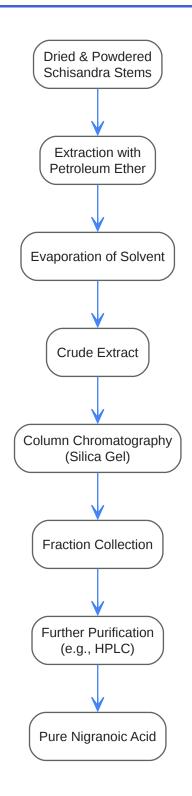
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Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

# Experimental Protocols Isolation of Nigranoic Acid from Schisandra

The following is a general protocol for the isolation of triterpenoids, including **Nigranoic acid**, from Schisandra species.





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Caption: General Workflow for the Isolation of Nigranoic Acid.

Methodology:



- Plant Material: Dried and powdered stems of Schisandra sphaerandra or other Schisandra species known to contain Nigranoic acid are used as the starting material.
- Extraction: The powdered plant material is extracted with a non-polar solvent such as petroleum ether at room temperature. This process is typically repeated multiple times to ensure complete extraction.
- Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Nigranoic acid.
- Purification: Fractions rich in Nigranoic acid are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

#### **Determination of Melting Point**

The melting point of a pure crystalline solid is a characteristic physical property and can be used to assess its purity.

Methodology (Capillary Method):

- Sample Preparation: A small amount of the dry, powdered Nigranoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.



- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the
  expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2 °C).

#### **Anti-HIV Reverse Transcriptase Assay**

This assay measures the ability of **Nigranoic acid** to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Methodology (Non-Radioactive ELISA-based):

- Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer hybrid (e.g., poly(A) x oligo(dT)<sub>15</sub>), dNTPs including biotin- and digoxigenin-labeled nucleotides, and the HIV-1 reverse transcriptase enzyme.
- Incubation: **Nigranoic acid** at various concentrations is added to the reaction mixture and incubated to allow for the synthesis of DNA by the reverse transcriptase. A control without the inhibitor is also run.
- Capture of Synthesized DNA: The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotin-labeled newly synthesized DNA.
- Detection: The captured DNA is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).
- Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal
  is measured using a microplate reader. The intensity of the signal is inversely proportional to
  the inhibitory activity of Nigranoic acid.
- Data Analysis: The concentration of Nigranoic acid that inhibits 50% of the reverse transcriptase activity (IC<sub>50</sub>) is calculated.

#### **Anti-inflammatory Nitric Oxide (NO) Production Assay**



This assay determines the effect of **Nigranoic acid** on the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology (Griess Assay):

- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
- Treatment: The cells are pre-treated with various concentrations of Nigranoic acid for a specific period, followed by stimulation with LPS to induce an inflammatory response and NO production. Control groups (untreated, LPS only) are included.
- Sample Collection: After incubation, the cell culture supernatant is collected.
- Griess Reaction: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite (a stable product of NO), a pink-colored azo compound is formed.
- Quantification: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.
- Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of Nigranoic acid on NO production is then calculated.

#### **Conclusion and Future Perspectives**

**Nigranoic acid** is a promising natural product with a diverse pharmacological profile. Its demonstrated anti-HIV and anti-inflammatory activities, coupled with its potential as a neuroprotective agent and an HDAC inhibitor, make it a compelling candidate for further drug development. The detailed understanding of its physicochemical properties and mechanisms of action provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Future research should focus on elucidating the precise molecular interactions of **Nigranoic acid** with its biological targets, optimizing its structure to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety in various disease models.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Nigranoic Acid: Physicochemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191970#physical-and-chemical-properties-of-nigranoic-acid]

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